2-Ethoxy-4-ethyl-5-fluorobenzoic acid
Description
2-Ethoxy-4-ethyl-5-fluorobenzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at position 2, an ethyl group at position 4, and a fluorine atom at position 5. The ethoxy group (electron-donating) and fluorine (electron-withdrawing) create a unique electronic profile, which may influence acidity, solubility, and reactivity. The ethyl substituent at position 4 likely enhances lipophilicity compared to smaller substituents like methyl or halogens. Applications in medicinal chemistry or materials science are plausible but require further study .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-ethoxy-4-ethyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-7-5-10(15-4-2)8(11(13)14)6-9(7)12/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
UEYVHDHVQZUWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)C(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid typically involves the introduction of the ethoxy, ethyl, and fluorine groups onto a benzoic acid core. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For example, ethylation can be achieved using ethyl halides in the presence of a Lewis acid catalyst, while fluorination can be performed using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as esterification, halogenation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethyl-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-Ethoxy-4-carboxy-5-fluorobenzoic acid, while reduction of the carboxylic acid group can produce 2-Ethoxy-4-ethyl-5-fluorobenzyl alcohol.
Scientific Research Applications
2-Ethoxy-4-ethyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the ethoxy and ethyl groups can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
Table 1: Key Benzoic Acid Derivatives and Their Properties
Substituent Effects on Physicochemical Properties
Electronic Effects
- 2-Ethoxy-5-fluorobenzoic acid (C₉H₉FO₃) : The electron-donating ethoxy group at position 2 reduces the acidity of the carboxylic acid group, while the fluorine at position 5 exerts an electron-withdrawing effect, partially counteracting this. This balance results in a pKa intermediate between purely electron-rich or electron-poor benzoic acids .
- Comparison with 2-Fluoro-5-methoxybenzoic acid : Replacing ethoxy with methoxy (smaller alkyl chain) marginally increases acidity due to reduced steric hindrance and slightly stronger electron donation .
Lipophilicity and Solubility
- This enhances membrane permeability but reduces aqueous solubility .
- 2-Methoxy-4-chlorobenzoic acid-5-sulfonamide : The sulfonamide group introduces polarity, improving solubility in aqueous media despite the chloro substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
